2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethylphenyl group, and a piperazine moiety
Preparation Methods
The synthesis of 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Attachment of the trifluoromethylphenyl group: This is often done through a sulfonylation reaction, where the trifluoromethylphenyl group is attached to the piperazine ring.
Final modifications: Any additional functional groups, such as the methyl and pyridinyl groups, are introduced in the final steps through various organic reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of functional groups. Similar compounds include:
2-methyl-N-(pyridin-2-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group.
2-methyl-N-(pyridin-2-yl)-6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine: Contains a chlorophenyl group instead of a trifluoromethylphenyl group.
2-methyl-N-(pyridin-2-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Has a methylsulfonyl group instead of a trifluoromethylphenyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2S/c1-15-26-19(28-18-7-2-3-8-25-18)14-20(27-15)29-9-11-30(12-10-29)33(31,32)17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZNLZWKAMSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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